molecular formula C22H18N2O B5548132 4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5548132
M. Wt: 326.4 g/mol
InChI Key: DJLPOIJVTSXGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is an organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of phenyl groups attached to the phthalazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial settings are selected to optimize the reaction rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanol: A related compound with similar structural features but different functional groups.

    2-Phenyl-2-propanol: Another similar compound with a different arrangement of phenyl and hydroxyl groups.

Uniqueness

4-PHENYL-2-(2-PHENYLETHYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific arrangement of phenyl groups and the phthalazine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-phenyl-2-(2-phenylethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22-20-14-8-7-13-19(20)21(18-11-5-2-6-12-18)23-24(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLPOIJVTSXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Eighty-five grams (0.38 moles) of 4-phenyl-1(2H)-phthalazinone was added to 18.4 g (0.47 moles) of sodium hydride in 1 L of DMSO in four portions. The mixture was stirred for two hours at room temperature until evolution of hydrogen had ceased, and 95.5 g (0.52 moles) of 2-bromoethylbenzene was added. The mixture was stirred 1.5 hours at room temperature, 1 L of 2N NaOH was added and the slurry was poured into 1 L of water. The product was filtered off and dried to yield 118 g (95%) of 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone, mp 135-138.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

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